Terephthalic acid hydrazide
Overview
Description
Terephthalic acid hydrazide, also known as Terephthalic dihydrazide, is a chemical compound with the formula C8H10N4O2 . It is also known by other names such as 1,4-Benzenedicarboxylic acid, dihydrazide; Terephthalic acid bishydrazide; Terephthalic hydrazide; Terephthalohydrazide; Terephthaloyl dihydrazide .
Molecular Structure Analysis
The molecular structure of Terephthalic acid hydrazide consists of a terephthalic acid core with two hydrazide groups attached . The IUPAC Standard InChI for Terephthalic acid hydrazide is InChI=1S/C8H10N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h1-4H,9-10H2,(H,11,13)(H,12,14) .
Physical And Chemical Properties Analysis
Terephthalic acid hydrazide has a molecular weight of 194.1906 . It has a density of 1.4±0.1 g/cm3, and its molar refractivity is 45.7±0.3 cm3 . It has 5 hydrogen bond acceptors and 4 hydrogen bond donors .
Scientific Research Applications
Corrosion Inhibition
Field
Materials Science, specifically Corrosion Science
Application Summary
“4-(hydrazinecarbonyl)benzoic acid” has been studied as a potential corrosion inhibitor for AISI 316 stainless steel in hydrochloric acid medium .
Method of Application
The inhibition efficiency was evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
Results
The results showed that the inhibition efficiency of this compound increased with the increase in concentration . Quantum chemical calculations and Monte Carlo simulations were also used for further insight into the adsorption mechanism of the inhibitor molecules on Fe (110) .
Biological Evaluation
Field
Biological Sciences, specifically Anthelmintic Activity
Application Summary
“4-(hydrazinecarbonyl)benzoic acid” has been evaluated for its anthelmintic activity .
Method of Application
The method of application or experimental procedures for this application were not detailed in the source .
Results
The compound showed moderate activity against Adult earthworms (Pheretima posthuma) .
Acid-Base Chemistry
Field
Chemistry, specifically Acid-Base Chemistry
Application Summary
“4-(hydrazinecarbonyl)benzoic acid” is a carboxylic acid, and as such, it can participate in acid-base reactions .
Method of Application
The acidity of this compound can be measured using the pKa scale. The smaller the number on this scale, the stronger the acid is .
Results
While the specific pKa value for “4-(hydrazinecarbonyl)benzoic acid” was not found, it is expected to have a pKa value similar to other carboxylic acids .
Intermediate in Chemical Synthesis
Field
Chemistry, specifically Organic Synthesis
Application Summary
“4-(hydrazinecarbonyl)benzoic acid” can be used as an intermediate in the synthesis of other chemical compounds .
Method of Application
The specific method of application would depend on the target compound being synthesized .
Results
The results would vary depending on the specific synthesis .
Dye Production
Field
Chemistry, specifically Dye Chemistry
Application Summary
While not directly mentioned, “4-(hydrazinecarbonyl)benzoic acid” could potentially be used as an intermediate in the production of dyes .
Method of Application
The specific method of application would depend on the type of dye being synthesized .
Results
The results would vary depending on the specific dye being synthesized .
Emulsifier
Field
Chemistry, specifically Food and Cosmetic Chemistry
Application Summary
“4-(hydrazinecarbonyl)benzoic acid” could potentially be used as an emulsifier to mix oil and water-based components in products like cosmetics and food preparations .
Method of Application
The specific method of application would depend on the product being formulated .
Results
The results would vary depending on the specific product being formulated .
Safety And Hazards
Terephthalic acid hydrazide may form combustible dust concentrations in air . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
properties
IUPAC Name |
4-(hydrazinecarbonyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVPAGODJIOVSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299388 | |
Record name | Terephthalic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalic acid hydrazide | |
CAS RN |
46206-74-0 | |
Record name | 46206-74-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129950 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Terephthalic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Hydrazinocarbonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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